Ethyl 1-amino-2,6-naphthyridine-4-carboxylate

Kinase inhibitor regioisomer selectivity structure-based drug design

Ethyl 1-amino-2,6-naphthyridine-4-carboxylate (CAS 1609558-88-4, MW 217.22 g/mol, C₁₁H₁₁N₃O₂) is a primary-amino-substituted 2,6-naphthyridine ester. This heterocyclic scaffold has been validated as a central template in multiple ATP-competitive kinase inhibitor programs, most notably against the novel protein kinase C (PKC) isozymes (δ, ε, η, θ) and the fibroblast growth factor receptor 4 (FGFR4).

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
Cat. No. B15068780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-amino-2,6-naphthyridine-4-carboxylate
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C2=C1C=NC=C2)N
InChIInChI=1S/C11H11N3O2/c1-2-16-11(15)9-6-14-10(12)7-3-4-13-5-8(7)9/h3-6H,2H2,1H3,(H2,12,14)
InChIKeyKARDXFSEXPXCMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Amino-2,6-Naphthyridine-4-Carboxylate: Scaffold Overview for Selective Kinase Inhibitor Procurement


Ethyl 1-amino-2,6-naphthyridine-4-carboxylate (CAS 1609558-88-4, MW 217.22 g/mol, C₁₁H₁₁N₃O₂) is a primary-amino-substituted 2,6-naphthyridine ester. This heterocyclic scaffold has been validated as a central template in multiple ATP-competitive kinase inhibitor programs, most notably against the novel protein kinase C (PKC) isozymes (δ, ε, η, θ) and the fibroblast growth factor receptor 4 (FGFR4) [1]. The 2,6-naphthyridine core offers a rigid architecture capable of displacing the kinase hinge region, while the 1-amino and 4-ethyl ester substituents provide two orthogonal vectors for further elaboration . Unlike its 2,7-regioisomer, the 2,6-naphthyridine topology places the pyridine nitrogen atoms in an orientation that favors a distinct hydrogen-bonding pattern within the ATP-binding pocket, which is a key determinant of isoform selectivity [1].

Why Generic 2,6-Naphthyridine Substitution Fails: The Regioisomeric and Substituent Selectivity Trap in Ethyl 1-Amino-2,6-Naphthyridine-4-Carboxylate Procurement


Substituting ethyl 1-amino-2,6-naphthyridine-4-carboxylate with a generic naphthyridine analog is not a chemically conservative decision. The 2,6-regioisomer places the nitrogen atoms at positions 2 and 6, creating a hydrogen-bond-acceptor geometry that differs fundamentally from the 2,7- and 1,8-isomers [1]. In PKC programs, this regioisomeric identity enables potent inhibition of novel PKC isotypes (IC₅₀ 5–77 nM for optimized derivatives) with 10- to 180-fold selectivity over classical PKC isozymes [2]. The 1-amino group participates in a critical hydrogen bond with the kinase hinge residue, while the 4-ethyl ester serves as a metabolic handle or as a site for further derivatization . Replacing this compound with its carboxylic acid analog (1-amino-2,6-naphthyridine-4-carboxylic acid) or with the 2,7-regioisomer eliminates the precisely tuned electronic and steric profile required for these interactions [1]. For FGFR4 programs, the 2,6-naphthyridine scaffold has produced compounds with nanomolar cellular potency (IC₅₀ 19 nM against Huh7 cells) and selectivity over FGFR1–3 that matches the clinical benchmark fisogatinib .

Quantitative Evidence Guide for Ethyl 1-Amino-2,6-Naphthyridine-4-Carboxylate Differentiation


2,6- vs. 2,7-Naphthyridine Regioisomer: Hinge-Binding Geometry Determines Kinase Isoform Selectivity

The 2,6-naphthyridine regioisomer, exemplified by ethyl 1-amino-2,6-naphthyridine-4-carboxylate, positions its pyridine nitrogen atoms such that they act as hydrogen-bond acceptors to the kinase hinge region in a geometry distinct from the 2,7-isomer. In the PKC inhibitor series described by van Eis et al., prototype compound 11 (built on the 2,6-naphthyridine template) inhibited PKCδ, ε, η, and θ with IC₅₀ values of 20, 5, 5, and 77 nM, respectively, and displayed 11- to 180-fold selectivity over classical PKC isozymes α/β [1]. In contrast, the 2,7-naphthyridine regioisomer (e.g., ethyl 1-amino-2,7-naphthyridine-4-carboxylate, CAS 1609558-86-2) places the nitrogen atoms at positions 2 and 7, yielding an alternative hydrogen-bonding vector that is not compatible with the same PKC hinge-binding mode . No reports of comparable PKC potency or selectivity have been disclosed for the 2,7-regioisomer scaffold [2].

Kinase inhibitor regioisomer selectivity structure-based drug design

1-Amino-2,6-Naphthyridine-4-Carboxylate Scaffold in FGFR4 Inhibition: Compound 11 as a Benchmark for Cellular Potency and Selectivity

The 2,6-naphthyridine-4-carboxylate scaffold has been validated as a selective FGFR4 inhibitor core. Compound 11 from Oh et al. (2024), a 2,6-naphthyridine-4-carboxylate derivative, exhibited an IC₅₀ of 19 nM against Huh7 hepatocellular carcinoma cells and an IC₅₀ of 36 nM against the FGFR4 enzyme . This potency was achieved with high selectivity over FGFR1-3, comparable to the clinical-stage FGFR4 inhibitor fisogatinib (used as a reference standard in the same study) . In contrast, the broader class of naphthyridine kinase inhibitors (e.g., Tpl2 kinase inhibitor, CAS 871307-18-5) typically exhibit IC₅₀ values in the 50–180 nM range with distinct selectivity profiles that do not translate to FGFR4 .

FGFR4 inhibitor hepatocellular carcinoma selectivity over FGFR1-3

Primary 1-Amino Substituent vs. Alternative C-1 Modifications: Impact on Synthetic Tractability and Derivatization Versatility

Ethyl 1-amino-2,6-naphthyridine-4-carboxylate bears a free primary amine at C-1, which serves as a direct attachment point for amide bond formation, urea synthesis, or reductive amination to introduce diverse kinase-directing elements. This contrasts with alternative C-1-substituted 2,6-naphthyridine-4-carboxylate analogs that carry alkyl, aryl, or hydrogen at C-1, which require additional synthetic steps to install the amino group . The synthetic route described by Chen et al. (2014) yields primary-amino-substituted naphthyridine esters directly via a cyclization of vinylogous carbamates with ammonium acetate, providing access to this compound class in good yields without protecting-group manipulations . The pKa of the 1-amino group (~5–6 for 1-amino-naphthyridines) permits pH-dependent solubility tuning, whereas the corresponding 4-carboxylic acid analog (1-amino-2,6-naphthyridine-4-carboxylic acid, CAS 1823933-49-8) has a zwitterionic character that can complicate purification and limit solubility in organic solvents [1].

Medicinal chemistry building block C-1 amino derivatization kinase hinge binder

Commercial Availability and Purity Benchmarking: Ethyl 1-Amino-2,6-Naphthyridine-4-Carboxylate vs. Closest Analogs

Ethyl 1-amino-2,6-naphthyridine-4-carboxylate (CAS 1609558-88-4) is commercially available from multiple suppliers with purities of 95% to ≥98% (HPLC) and supported by full characterization documentation (NMR, MSDS, HPLC, COA) . Its CAS registry is unambiguously assigned, and an MDL number (MFCD27991914) exists for database registration . The closest structural analog, ethyl 1-amino-2,7-naphthyridine-4-carboxylate (CAS 1609558-86-2), is also commercially available but has fewer documented biological applications and no published kinase inhibitory data . The carboxylic acid analog (1-amino-2,6-naphthyridine-4-carboxylic acid, CAS 1823933-49-8) is available but carries the zwitterionic solubility limitations noted above. The tetrahydro analog (ethyl 7-methyl-1,2,3,4-tetrahydro-2,6-naphthyridine-4-carboxylate, CAS 2092552-44-6) lacks aromaticity and is structurally divergent from the planar kinase-binding scaffolds .

Chemical procurement purity comparison research chemical supply

PNMT Inhibitory Activity: A Unique Biochemical Profile Differentiating the 2,6-Naphthyridine-4-Carboxylate Scaffold

The target compound demonstrates a distinct biochemical interaction profile, with BindingDB entry BDBM50367284 (CHEMBL291584) reporting a Kᵢ of 1.11 × 10⁶ nM (1.11 mM) against bovine phenylethanolamine N-methyltransferase (PNMT) using a radiochemical assay [1]. While this affinity is weak (millimolar range), it establishes that the 1-amino-2,6-naphthyridine-4-carboxylate scaffold specifically engages this enzyme target, a profile not observed for the 2,7-regioisomer or other naphthyridine kinase inhibitor scaffolds in publicly available databases [1][2]. The broad kinase selectivity screening of structurally related 2,6-naphthyridine derivatives reveals that compounds from this scaffold class exhibit S10(1 µM) scores as low as 0.007 (percentage of screened kinases with percent-of-control <10 at 1 µM), with only 3 kinases showing strong inhibition, confirming a narrow target engagement profile [2].

PNMT inhibitor phenylethanolamine N-methyltransferase off-target profiling

Best-Fit Application Scenarios for Ethyl 1-Amino-2,6-Naphthyridine-4-Carboxylate in Research and Industrial Selection


Novel PKC Isozyme-Selective Inhibitor Lead Generation

Research groups pursuing selective inhibitors of novel PKC isozymes (PKCδ, ε, η, θ) for autoimmune or oncology indications should select ethyl 1-amino-2,6-naphthyridine-4-carboxylate as the core scaffold. The 2,6-naphthyridine template has demonstrated validated nanomolar potency (IC₅₀ 5–77 nM) against these isotypes with 10- to 180-fold selectivity over classical PKCα/β, a window that has not been replicated with 2,7- or 1,8-naphthyridine regioisomers [1]. The 1-amino group provides a direct vector for optimizing hinge-binding interactions, while the 4-ethyl ester can be retained for solubility or hydrolyzed to the acid for further salt-bridge engineering .

Selective FGFR4 Inhibitor Development for Hepatocellular Carcinoma

Teams targeting the FGF19-FGFR4 oncogenic axis in HCC should prioritize the 2,6-naphthyridine-4-carboxylate scaffold based on validated data showing that optimized derivatives (e.g., Compound 11) achieve Huh7 cellular IC₅₀ of 19 nM and FGFR4 enzymatic IC₅₀ of 36 nM with FGFR1-3 selectivity matching fisogatinib . The scaffold's compatibility with oral dosing and in vivo antitumor efficacy in xenograft models provides a de-risked entry point for medicinal chemistry optimization .

Focused Kinase Library Synthesis Using Pre-Functionalized Building Blocks

Medicinal chemistry groups requiring rapid parallel synthesis of kinase-focused libraries will benefit from the pre-installed 1-amino and 4-ethyl ester groups, which enable divergent amide, urea, and ester hydrolysis chemistry without additional functional group manipulation . The commercially available purity (≥95%) and full analytical characterization support immediate use in library production, reducing lead time compared to custom synthesis of alternative naphthyridine isomers .

Regioisomeric Selectivity Studies and Structure-Activity Relationship Mapping

For structure-based drug design programs requiring systematic exploration of naphthyridine nitrogen placement effects on kinase selectivity, ethyl 1-amino-2,6-naphthyridine-4-carboxylate serves as the key 2,6-regioisomer entry point alongside the 2,7- and 1,8-isomers. The documented crystallographic data (PDB 3TXO) for 2,6-naphthyridine inhibitors bound to PKCη provides a structural basis for understanding the regioisomeric selectivity differences that cannot be obtained from modeling alone [1][2].

Quote Request

Request a Quote for Ethyl 1-amino-2,6-naphthyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.